3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring fused with a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a bioactive agent with antimicrobial and anticancer properties. Its unique structural features make it a subject of interest in various scientific fields, including organic synthesis and material science.
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This classification is significant due to the compound's potential reactivity and biological activity, which are influenced by the oxadiazole structure.
The synthesis of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves cyclization reactions between appropriate precursors. Two predominant synthetic routes are commonly employed:
In an industrial context, continuous flow reactors may be used to optimize reaction conditions such as temperature and pressure, enhancing yield and purity. The use of catalysts and specific solvents can further improve synthesis efficiency .
The molecular structure of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole features a piperidine ring attached to the oxadiazole moiety at the 5-position via a methylene bridge. The methyl group at the 3-position contributes to the compound's lipophilicity, potentially enhancing its biological interactions.
Key structural data include:
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance:
Major products from these reactions vary based on specific conditions employed.
The mechanism of action for 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound may inhibit certain enzymes related to microbial growth, showcasing potential antimicrobial properties .
Pharmacokinetic studies suggest that this compound exhibits moderate lipophilicity (calculated Log P_o/w of approximately 2.15), which may influence its absorption and distribution within biological systems .
The physical properties of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole include:
Chemical properties encompass reactivity patterns typical of oxadiazoles:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to characterize this compound.
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle with the molecular formula C₂H₂N₂O, comprising two nitrogen atoms, one oxygen atom, and two carbon atoms arranged in distinct regioisomeric positions (1,2,4- and 1,3,4-) [1] [5]. This arrangement confers unique electronic properties, including a dipole moment of ~3.5 Debye for 1,2,4-oxadiazoles, which is intermediate between 1,3,4-oxadiazoles (~4.5 D) and aromatic amides (~3.9 D) [5]. The ring’s aromaticity arises from a 6π-electron system, enabling resonance stabilization. Its electron-deficient nature facilitates π-stacking interactions with biological targets, while the N-O bond contributes to metabolic stability by resisting enzymatic degradation [7]. The C5 position is particularly electrophilic, serving as a primary site for nucleophilic substitution, which is exploited in drug design for attaching pharmacophores.
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazoles
Property | Value/Range | Biological Implication |
---|---|---|
Dipole Moment | ~3.5 Debye | Facilitates target binding via electrostatic interactions |
LogD (lipophilicity) | 0.5–2.5* | Balances membrane permeability and solubility |
Metabolic Stability | High | Resists oxidative metabolism |
Aromatic Character | 6π-electron system | Enables π-stacking with protein residues |
*Varies with substituents; e.g., trifluoromethyl groups increase LogD [5].
1,2,4-Oxadiazoles serve as versatile bioisosteres for ester and amide functionalities, addressing pharmacokinetic limitations of these groups [1] [5]. Unlike amides, which are susceptible to proteolytic cleavage, the oxadiazole ring enhances metabolic stability by eliminating the hydrolytically labile C=O-N bond [7]. Electronic mimicry is achieved through similar charge distributions: the oxadiazole’s N=N-O segment replicates the dipole moment of carbonyl-containing groups (esters: ~1.8 D; amides: ~3.7 D), allowing analogous interactions with enzyme active sites [5]. For instance, in kinase inhibitors, oxadiazoles maintain hydrogen-bonding patterns critical for ATP-binding site recognition. Additionally, oxadiazoles reduce peptide character, improving blood-brain barrier penetration—a key advantage in neurotherapeutic agents like the Alzheimer’s candidate 2b (IC₅₀ = 0.00098 µM against AChE) [8].
Table 2: Bioisosteric Replacement Outcomes
Original Group | Oxadiazole Replacement | Advantage | Example Application |
---|---|---|---|
Ester | 1,2,4-Oxadiazole | 10–100x lower LogD; enhanced metabolic stability | Antiviral prodrug optimization |
Amide | 1,2,4-Oxadiazole | Eliminates enzymatic hydrolysis; retains H-bonding | Kinase/MAP inhibitors |
Carboxylate | Tautomerizable 3-OH-oxadiazole | Maintains acidity (pKa ~4) while improving oral absorption | Antibacterial agents [7] |
The therapeutic exploration of 1,2,4-oxadiazoles began in the 1980s with the antitussive drug Oxolamine, which validated the ring’s safety and efficacy in humans [5]. The 2000s marked a surge in rational design, leveraging advances in synthetic chemistry (e.g., microwave-assisted cyclization) to generate libraries targeting infectious diseases [7] [9]. Key milestones include:
Table 3: Milestones in 1,2,4-Oxadiazole Drug Development
Era | Key Compound | Therapeutic Area | Mechanism/Advancement |
---|---|---|---|
1980s | Oxolamine | Respiratory (Antitussive) | First FDA-approved oxadiazole drug |
2000–2010 | Irrigor | Cardiovascular | Vasodilatation via NO modulation |
2015–2020 | ND-421 | Antibacterial | MRSA-active; PBP2a inhibition |
2020–Present | Ox1 | Antileishmanial | CYP51 inhibition; >60x selectivity [9] |
2024 | 2b | Alzheimer’s | Multitarget AChE/MAO-B inhibitor [8] |
The scaffold 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole exemplifies modern structure-based approaches. Its design merges two pharmacophores:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8